molecular formula C23H20ClN5O4 B2721548 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1358377-69-1

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

Cat. No. B2721548
CAS RN: 1358377-69-1
M. Wt: 465.89
InChI Key: YVAROPVXIPHDFA-UHFFFAOYSA-N
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Description

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H20ClN5O4 and its molecular weight is 465.89. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functional Group Applications

Acetamide Moiety in Pharmaceutical Products

  • The acetamide group is a ubiquitous functional group in many pharmaceutical products. Research on p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt highlights their utility as N-acetamide nucleophile equivalents. These compounds can be used to synthesize substituted products, which are transformed into N-alkylacetamides, showcasing the versatility of acetamide moieties in drug development (Sakai et al., 2022).

Benzyl Functional Group in Synthetic Chemistry

  • Benzyl groups, such as those in benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside, are critical in the synthesis of complex molecules. The study showcases the use of benzyl groups in the synthesis of carbohydrate derivatives, underlining their significance in constructing molecular complexity (Hermans et al., 1987).

Potential Applications in Drug Design and Discovery

Photoreactive Compounds for Drug Development

  • Research on model compounds with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide demonstrates their decomposition under irradiation. Such photoreactive compounds have applications in developing drugs with controlled activation or release profiles, emphasizing the role of light-sensitive groups in novel therapeutic strategies (Katritzky et al., 2003).

Design and Synthesis of Analgesic and Antipyretic Agents

  • The development of environmentally friendly syntheses for potential analgesic and antipyretic compounds, such as derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide, illustrates the green chemistry approaches in drug discovery. These methods aim to reduce the environmental impact while discovering new therapeutic agents, highlighting the importance of sustainable practices in pharmaceutical research (Reddy et al., 2014).

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O4/c1-33-18-4-2-3-16(11-18)12-27-19(30)14-28-21-20(25-9-10-26-21)22(31)29(23(28)32)13-15-5-7-17(24)8-6-15/h2-11H,12-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAROPVXIPHDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide

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